7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
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Overview
Description
7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is a heterocyclic organic compound with the molecular formula C19H20O2 and a molecular weight of 280.36 g/mol . This compound features a unique spirobi[indene] structure, which is characterized by two indene units connected through a spiro carbon atom. The presence of methoxy groups at the 7,7’ positions adds to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] typically involves the reaction of appropriate indene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the spirobi[indene] core . The reaction conditions often involve the use of solvents such as toluene or dichloromethane, and the reaction temperature is maintained at around 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at elevated pressures.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated double bonds.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations . In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,3’-Tetrahydro-7,7’-dimethoxy-1,1’-spirobi[1H-indene]
- 7,7’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]
- 7,7’-Dihydroxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]
Uniqueness
7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is unique due to the presence of methoxy groups at the 7,7’ positions, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Properties
IUPAC Name |
4,4'-dimethoxy-3,3'-spirobi[1,2-dihydroindene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-20-15-7-3-5-13-9-11-19(17(13)15)12-10-14-6-4-8-16(21-2)18(14)19/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPJXGJTUSWGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3(CC2)CCC4=C3C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573285 |
Source
|
Record name | 7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223137-81-3 |
Source
|
Record name | 7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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